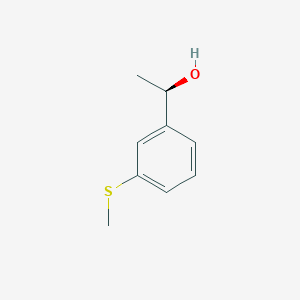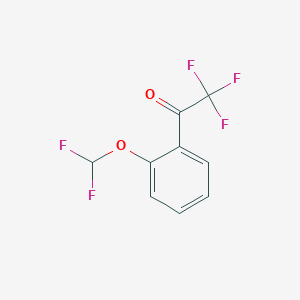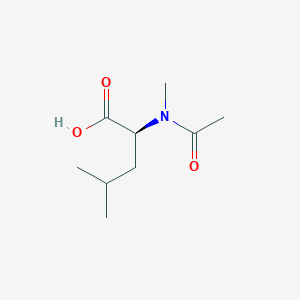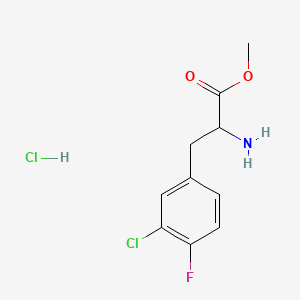
(R)-1-(3-(Methylthio)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol typically involves the reduction of the corresponding ketone precursor, 3-(methylsulfanyl)acetophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol may involve the use of biocatalysts or whole-cell biotransformations. For example, recombinant Escherichia coli cells expressing specific reductase enzymes can be employed to achieve high enantiomeric excess and yield . The reaction conditions are optimized to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: (1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, 3-(methylsulfanyl)acetophenone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form the corresponding alkane, although this is less common.
Substitution: The hydroxyl group in (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed:
Oxidation: 3-(Methylsulfanyl)acetophenone.
Reduction: The corresponding alkane.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds.
作用機序
The mechanism of action of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methylsulfanyl group can influence the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
®-1-[3-(Trifluoromethyl)phenyl]ethanol: This compound has a trifluoromethyl group instead of a methylsulfanyl group, which can significantly alter its chemical and biological properties.
1-(3-Methoxyphenyl)ethanol: The presence of a methoxy group instead of a methylsulfanyl group can affect the compound’s reactivity and interactions with other molecules.
Uniqueness: (1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol is unique due to the presence of the methylsulfanyl group, which can impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C9H12OS |
|---|---|
分子量 |
168.26 g/mol |
IUPAC名 |
(1R)-1-(3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 |
InChIキー |
YXMYZYXSEIMZQD-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC=C1)SC)O |
正規SMILES |
CC(C1=CC(=CC=C1)SC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)
![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)

![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)

![tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15300482.png)
![7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride](/img/structure/B15300494.png)






